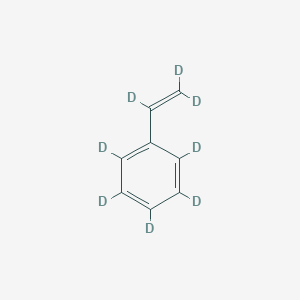

Styrene-d8

概述

描述

Styrene-d8, also known as Deuterated styrene, Phenylethylene-D8, Vinylbenzene-D8, or Octadeuterostyrene, is used as an internal standard for the quantitative analysis of volatile organic hazardous in fuel oil using headspace GC-MS . It is stabilized with 4-t-butylcatechol .

Synthesis Analysis

Styrene is generally made by using AlCl3 (with HF) or zeolites to convert benzene and ethylene to ethylbenzene, followed by dehydrogenation to styrene . A new catalyst makes possible a long-standing research goal—synthesizing styrene from benzene and ethylene in a single step .

Molecular Structure Analysis

The molecular formula of Styrene-d8 is C8D8 . The molecular weight is 112.20 .

Chemical Reactions Analysis

Styrene-d8 is used in the free-radical polymerization of styrene conducted in a spinning disc reactor (SDR), which results in significant increases in conversion in one disc pass, equivalent to a few seconds of residence time, with little change in the number average and weight average molecular weights and polydispersity compared to a SDR feed pre-polymerized in a batch reactor .

Physical And Chemical Properties Analysis

Styrene-d8 has a density of 0.9±0.1 g/cm³, a boiling point of 145.2±7.0 °C at 760 mmHg, and a flash point of 31.1±0.0 °C . It has a molar refractivity of 37.2±0.3 cm³, a polar surface area of 0 Ų, and a molar volume of 115.4±3.0 cm³ .

科学研究应用

Nuclear Magnetic Resonance (NMR) Spectroscopy

Styrene-d8: is extensively used in NMR spectroscopy due to its high degree of deuteration, which is essential for eliminating solvent signals and simplifying spectral analysis . This makes it invaluable for routine tasks such as structure determination and identity verification in research and development laboratories. It also aids in the elucidation of reaction mechanisms and metabolisms by allowing for the exchange of acidic protons with deuterium, facilitating signal assignment .

Environmental Analysis

In the field of environmental analysis, Styrene-d8 serves as an analytical standard to quantitate volatile organic compounds (VOCs) . Its role is crucial in monitoring and studying environmental pollutants, ensuring accurate and reliable measurements of VOCs in various environmental samples.

Synthetic Intermediates

As a perdeuterated organic compound, Styrene-d8 acts as a precursor to polystyrene and several copolymers . It’s utilized in the synthesis of these materials, providing a stable isotope-labeled starting point that can be traced through the synthesis process, helping researchers understand reaction pathways and mechanisms.

Pesticide/Herbicide and Metabolite Standards

Styrene-d8: is employed as a standard in the analysis of pesticide and herbicide residues . Its use ensures the precision of quantification methods for these compounds in agricultural products, contributing to food safety and environmental protection.

Priority Pollutants

This compound is also used in the study of priority pollutants, which are chemicals known for their potential to harm the environment and human health . Styrene-d8 helps in the accurate quantification and analysis of these pollutants, aiding regulatory bodies in assessing risks and establishing safety standards.

Analytical Standards for Quantitative Analysis

In analytical chemistry, Styrene-d8 is used as an internal standard for the quantitative analysis of volatile organic hazardous substances in complex mixtures like fuel oil using headspace gas chromatography-mass spectrometry (GC-MS) . This application is vital for the petrochemical industry, ensuring the quality and safety of petroleum products.

安全和危害

作用机制

Target of Action

Styrene-d8, also known as Deuterated styrene, Phenylethylene-D8, Vinylbenzene-D8, or Octadeuterostyrene , is primarily used as an internal standard for the quantitative analysis of volatile organic hazardous in fuel oil using headspace GC-MS . The primary targets of Styrene-d8 are the enzymes involved in the metabolism of volatile organic compounds.

Biochemical Pathways

Styrene biosynthesis takes place from L-phenylalanine in two steps: firstly, L-phenylalanine is converted into trans-cinnamic acid (tCA) by phenylalanine ammonia lyase (PAL) enzymes and secondly, a decarboxylase yields styrene . Styrene-d8, being a deuterated derivative of styrene, is likely to be involved in similar biochemical pathways.

Pharmacokinetics

A physiologically based pharmacokinetic (pbpk) model for styrene and its metabolite styrene-7,8-oxide has been developed . This model describes the distribution and metabolism of styrene and its metabolite in various organisms following different routes of administration. It is reasonable to assume that Styrene-d8 would have similar ADME properties due to its structural similarity to styrene.

Result of Action

Given its use as an internal standard for the quantitative analysis of volatile organic hazardous in fuel oil, it can be inferred that its action results in the generation of quantifiable signals that can be used to measure the concentration of these hazardous compounds .

Action Environment

The action of Styrene-d8, like many other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and the specific characteristics of the biological system in which it is present. For instance, Styrene-d8 is stored at a temperature of 2-8°C , suggesting that its stability and efficacy may be affected by temperature.

属性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(1,2,2-trideuterioethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-GDALLCCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C([2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27732-42-9 | |

| Record name | Benzene-1,2,3,4,5-d5, 6-(ethenyl-1,2,2-d3)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27732-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID601015444 | |

| Record name | (2H8)Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Styrene-d8 | |

CAS RN |

19361-62-7 | |

| Record name | 6-(Ethenyl-1,2,2-d3)benzene-1,2,3,4,5-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19361-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,3,4,5-d5, 6-(ethenyl-1,2,2-d3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019361627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2,3,4,5-d5, 6-(ethenyl-1,2,2-d3)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2H8)Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H8)styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of styrene-d8?

A1: The molecular formula of styrene-d8 is C8D8, with a molecular weight of 112.21 g/mol. It's structurally identical to styrene (C8H8) with all eight hydrogen atoms replaced by deuterium.

Q2: How does deuteration impact the spectroscopic properties of styrene?

A2: Deuteration significantly alters the vibrational frequencies observed in spectroscopic techniques. For instance, in isotactic polystyrene, the introduction of styrene-d8 leads to the appearance of localized defect modes and alters the vibrational spectrum due to the mass difference between hydrogen and deuterium [].

Q3: Is styrene-d8 compatible with other polymers?

A3: Styrene-d8 demonstrates good compatibility with various polymers, particularly polystyrene. Research shows its use in blends with brominated polystyrenes [], poly(2-vinylpyridine) [, , ], poly(γ-benzyl L-glutamate) [], and poly(n-butyl methacrylate) [], forming well-defined structures.

Q4: How does the degree of bromination in styrene copolymers affect surface properties?

A4: Studies using atomic force microscopy and X-ray photoelectron spectroscopy reveal that increasing the degree of bromination in poly(styrene-d8)-co-poly(p-bromox-styrene) blends leads to greater segregation of poly(styrene-d8) to the polymer-air interface [].

Q5: How is styrene-d8 utilized in polymer synthesis?

A5: Styrene-d8 is valuable in studying polymerization kinetics and mechanisms. Researchers have employed it in anionic polymerization to create block copolymers with controlled molecular weight distributions, enabling investigations into self-assembly processes [, , ].

Q6: Can you elaborate on the use of styrene-d8 in "grafting to" polymerization processes?

A6: Styrene-d8 plays a crucial role in understanding the "grafting to" process. By incorporating it into specific polymer segments, researchers can analyze chain localization and interfacial behavior during grafting reactions in melt blends [, ].

Q7: How does styrene-d8 contribute to our understanding of catalytic reactions?

A7: Styrene-d8 is instrumental in elucidating reaction mechanisms and kinetics in catalysis. For example, in olefin cyclopropanation catalyzed by iridium(III) porphyrin complexes, styrene-d8 helped determine kinetic isotope effects, providing insights into the rate-limiting steps and the nature of reactive intermediates [].

Q8: What analytical techniques are commonly employed to study styrene-d8 and its derivatives?

A8: Numerous analytical techniques are employed, including Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ], Small-Angle Neutron Scattering (SANS) [, , , , , ], X-ray photoelectron spectroscopy [], atomic force microscopy [, ], and static secondary ion mass spectrometry [, ].

Q9: How is styrene-d8 utilized in quantitative Raman spectroscopy?

A9: Styrene-d8 acts as an internal standard in quantitative Raman spectroscopy of thin films, enabling the accurate determination of molecular profiles in optical waveguides by eliminating mode-varying parameters [].

Q10: Can you provide details on the use of styrene-d8 in analyzing volatile organic compounds?

A10: Styrene-d8 serves as an internal standard for quantifying volatile organic compounds (VOCs) in complex matrices like fuel oil using headspace gas chromatography–mass spectrometry, ensuring accurate analysis even in the presence of interfering substances [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)

![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)